molecular formula C40H48Cl2N4O7 B10826570 2-[4-[1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carbonyl]piperazin-1-yl]acetic acid

2-[4-[1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carbonyl]piperazin-1-yl]acetic acid

Cat. No.: B10826570
M. Wt: 767.7 g/mol
InChI Key: SGEPHOCXOUDKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AVE-5883 is a small molecule drug initially developed by Sanofi. It functions as a dual neurokinin 1 receptor antagonist and neurokinin 2 receptor agonist. This compound was primarily investigated for its potential therapeutic applications in treating immune system diseases and respiratory diseases, particularly asthma .

Preparation Methods

The synthesis of AVE-5883 involves multiple steps, including the formation of intermediates and the final compound. The preparation method typically includes the following steps:

Chemical Reactions Analysis

AVE-5883 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

AVE-5883 exerts its effects by targeting neurokinin receptors. Specifically, it acts as an antagonist at the neurokinin 1 receptor and an agonist at the neurokinin 2 receptor. This dual action modulates the activity of tachykinins, such as substance P and neurokinin A, which are involved in inflammatory and respiratory processes. By blocking neurokinin 1 receptors and activating neurokinin 2 receptors, AVE-5883 can reduce airway inflammation and hyperresponsiveness .

Comparison with Similar Compounds

AVE-5883 can be compared with other neurokinin receptor modulators, such as:

    Aprepitant: A neurokinin 1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.

    Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.

    Netupitant: Another neurokinin 1 receptor antagonist used in combination with palonosetron for preventing nausea and vomiting.

The uniqueness of AVE-5883 lies in its dual action as both a neurokinin 1 receptor antagonist and a neurokinin 2 receptor agonist, which distinguishes it from other compounds that typically target only one type of neurokinin receptor .

Properties

Molecular Formula

C40H48Cl2N4O7

Molecular Weight

767.7 g/mol

IUPAC Name

2-[4-[1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carbonyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C40H48Cl2N4O7/c1-51-33-23-28(24-34(52-2)36(33)53-3)37(49)46-18-12-39(27-46,30-9-10-31(41)32(42)25-30)11-15-43-16-13-40(14-17-43,29-7-5-4-6-8-29)38(50)45-21-19-44(20-22-45)26-35(47)48/h4-10,23-25H,11-22,26-27H2,1-3H3,(H,47,48)

InChI Key

SGEPHOCXOUDKRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N5CCN(CC5)CC(=O)O)C6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.